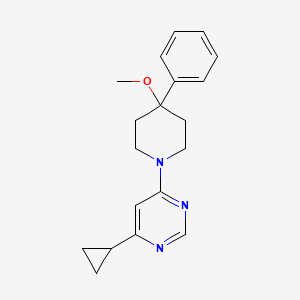
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is commonly referred to as CPP or CPP-115 and is a potent and selective inhibitor of the enzyme, GABA aminotransferase (GABA-AT). This enzyme plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA), which is responsible for the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 results in increased levels of GABA in the brain, leading to a range of physiological effects.
Wirkmechanismus
The primary mechanism of action of CPP-115 is the inhibition of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine. This enzyme is responsible for the breakdown of GABA in the brain, leading to a decrease in GABA levels. By inhibiting 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine, CPP-115 increases GABA levels, resulting in an increase in inhibitory neurotransmission. This leads to a range of physiological effects, including anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a range of physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. Additionally, CPP-115 has been shown to reduce cocaine self-administration in rats and can also attenuate cocaine-induced reinstatement of drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages as a research tool. It is a potent and selective inhibitor of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine, making it a valuable tool for investigating the role of GABA in various physiological processes. Additionally, CPP-115 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also limitations to the use of CPP-115 in lab experiments. It has been shown to have off-target effects, particularly at high concentrations. Additionally, the long-term effects of CPP-115 on GABA metabolism and neuronal function are not well understood.
Zukünftige Richtungen
There are several future directions for research involving CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies are ongoing to investigate the efficacy of CPP-115 in the treatment of addiction, particularly cocaine addiction. Additionally, there is interest in investigating the long-term effects of CPP-115 on GABA metabolism and neuronal function. Further research is necessary to fully understand the potential of CPP-115 as a therapeutic agent.
Synthesemethoden
CPP-115 can be synthesized using a multi-step synthetic approach. The first step involves the reaction of 4-cyclopropyl-2-fluoro-5-nitropyrimidine with 4-methoxy-4-phenylpiperidine in the presence of a base such as potassium carbonate. This results in the formation of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine intermediate. The intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models. Additionally, CPP-115 has been investigated for its potential in the treatment of addiction, particularly cocaine addiction. Studies have shown that CPP-115 can reduce cocaine self-administration in rats and can also attenuate cocaine-induced reinstatement of drug-seeking behavior.
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-23-19(16-5-3-2-4-6-16)9-11-22(12-10-19)18-13-17(15-7-8-15)20-14-21-18/h2-6,13-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVRNDPZOQOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C2=NC=NC(=C2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-YL)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

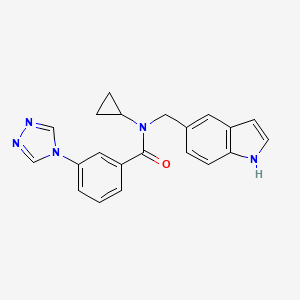
![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5686528.png)
![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
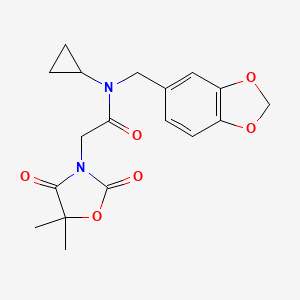
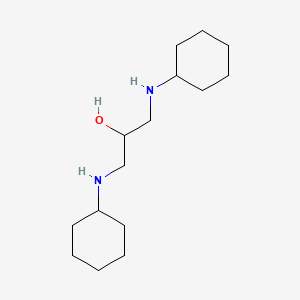
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
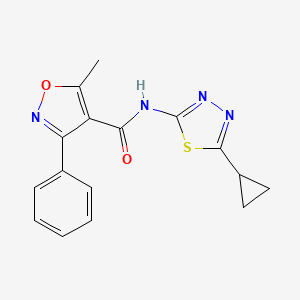
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)